molecular formula C5H12O B1330382 Ethyl propyl ether CAS No. 628-32-0

Ethyl propyl ether

Cat. No.: B1330382
CAS No.: 628-32-0
M. Wt: 88.15 g/mol
InChI Key: NVJUHMXYKCUMQA-UHFFFAOYSA-N
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Description

Ethyl propyl ether is an organic compound with the chemical formula C₅H₁₂O . It is a colorless liquid with an ether-like odor and is less dense than water. This compound is used primarily as a solvent and in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Williamson Ether Synthesis: This is the most common method for preparing ethers, including ethyl propyl ether. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Acid-Catalyzed Dehydration of Alcohols: This method involves the reaction of ethanol and propanol in the presence of a strong acid like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound typically involves the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in large reactors where the alkoxide and alkyl halide are mixed under controlled temperature and pressure conditions to optimize the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

    Acidic Cleavage: Ethers, including ethyl propyl ether, can undergo cleavage in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

    Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive.

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for ethyl propyl ether involves its ability to act as a solvent and participate in chemical reactions. In acidic cleavage reactions, the ether oxygen is protonated by a strong acid, making it a good leaving group. The resulting halide ion then attacks the protonated ether, leading to the formation of an alcohol and an alkyl halide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of ethyl and propyl groups, which gives it distinct physical and chemical properties compared to other ethers. Its relatively low boiling point and good solvent properties make it useful in various industrial and research applications .

Properties

IUPAC Name

1-ethoxypropane
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InChI

InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJUHMXYKCUMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O
Record name ETHYL PROPYL ETHER
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DSSTOX Substance ID

DTXSID5075286
Record name Propane, 1-ethoxy-
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Molecular Weight

88.15 g/mol
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Physical Description

Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals.
Record name ETHYL PROPYL ETHER
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Flash Point

less than -4 °F (NFPA, 2010)
Record name ETHYL PROPYL ETHER
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CAS No.

628-32-0
Record name ETHYL PROPYL ETHER
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Record name Ethyl propyl ether
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Record name Ether, ethyl propyl
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Record name Propane, 1-ethoxy-
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Record name Ethyl propyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different structural conformations of Ethyl propyl ether and how do they influence its properties?

A1: this compound exhibits rotational isomerism, meaning it can exist in different spatial arrangements due to rotations around single bonds. Research has identified the all-trans conformation as the most stable form in the crystalline state []. In the glassy state, a gauche conformation around the OC–CC axis (with trans conformations around the CC–CC and CO–CC axes) is observed []. The liquid state allows for even more conformational flexibility with the presence of additional forms []. These conformational variations impact the compound's physical properties and can influence its interactions in different chemical environments.

Q2: How does the structure of this compound relate to its reactivity with methylene?

A2: Studies on the reaction of methylene with ethers provide insight into the reactivity of this compound []. While specific data on this compound is limited, research on Diethyl ether suggests that methylene inserts into both primary and secondary C-H bonds []. The relative yields of this compound and Ethyl isopropyl ether from Diethyl ether suggest that insertion into secondary C-H bonds might be slightly favored []. This information, along with the understanding that no carbon rearrangement occurs during the reaction [], helps predict the potential products and reactivity patterns of this compound with methylene.

Q3: What is the atmospheric fate of this compound?

A3: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere []. This reaction primarily proceeds through H-atom abstraction from the methylene group adjacent to the oxygen atom []. The experimentally determined rate constant for this reaction suggests an atmospheric lifetime for this compound of approximately one day []. Major products identified from this atmospheric degradation include Ethyl formate, Ethyl propionate, and Propionaldehyde [].

Q4: Can this compound be synthesized through catalytic reduction?

A4: Yes, this compound can be synthesized via the catalytic reduction of Propyl acetate using bifunctional metal-acid catalysts []. This reaction involves a combination of hydrogenation and hydrogenolysis pathways, with selectivity influenced by the specific metal catalyst used []. For instance, Platinum supported on faujasite (Pt-FAU) exhibits high activity and favors this compound formation with a selectivity of 34% []. The proposed mechanism involves a bifunctional pathway where hydrogen atoms are added to the carbonyl group on metal sites, followed by hemiacetal dehydration on Brønsted acid sites [].

Q5: How can computational chemistry tools be used to study this compound?

A5: Computational chemistry offers valuable tools for studying the properties and reactivity of this compound. For example, theoretical studies using density functional theory (DFT) at the M05-2X/aug-cc-pVTZ//M05-2X/6-311++G(d,p) level have been employed to investigate its reaction with OH radicals []. These calculations accurately predicted the reaction rate constant and provided insights into the preferred reaction pathway []. This demonstrates the potential of computational methods for understanding the atmospheric chemistry of this compound and predicting its environmental fate.

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